2-Methyleneadamantane

概述

描述

2-Methyleneadamantane is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2-Methyleneadamantane, a derivative of adamantane, is a highly reactive compound It’s known that the high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

The mode of action of this compound involves its interaction with other chemical entities. For instance, in the presence of acetyl nitrate, the reaction proceeds via the addition of a nitronium cation at the double bond followed by stabilization of 2-nitromethyl-2-adamantyl carbocation .

Biochemical Pathways

It’s known that this compound undergoes only cationic oligomerization to form dimers . This suggests that it may influence polymerization reactions in the biochemical context.

Result of Action

Its high reactivity and involvement in cationic oligomerization suggest that it may have significant effects at the molecular level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of acetyl nitrate influences its reaction mechanism . .

生化分析

Biochemical Properties

It has been demonstrated that 2-Methyleneadamantane undergoes only cationic oligomerization to form dimers This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a unique way

Molecular Mechanism

It is known that it undergoes cationic oligomerization to form dimers , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

2-Methyleneadamantane, a derivative of adamantane, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and relevant case studies, highlighting its efficacy against various cancer cell lines and its interaction with biological targets.

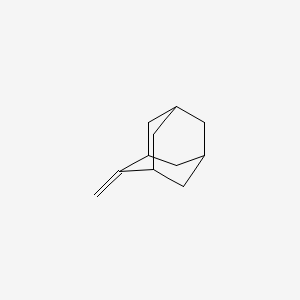

Chemical Structure and Synthesis

This compound is characterized by a unique bicyclic structure featuring a double bond at the 2-position of the adamantane framework. This structural modification can significantly influence its reactivity and biological properties. The synthesis typically involves methods such as nitrosochlorination and electrophilic addition reactions, allowing for modifications that enhance its biological activity .

Biological Activity Overview

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7, T47D), prostate (PC3), and colon (Caco-2) cancer cells. For instance, at a concentration of 50 µM, significant cell viability inhibition was observed across multiple lines:

| Cell Line | Viability Inhibition (%) |

|---|---|

| MCF7 | 89.85 ± 0.73 |

| T47D | 87.06 ± 1.57 |

| PC3 | 64.28 ± 2.78 |

| Caco-2 | 85.22 ± 0.65 |

These results suggest that this compound may serve as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism underlying the anticancer activity of this compound may involve apoptosis induction and inhibition of angiogenesis in tumor cells. Studies have shown that compounds derived from adamantane can interact with key cellular pathways, potentially leading to programmed cell death in cancerous cells .

Study on Antiproliferative Effects

A study conducted on several adamantane derivatives, including this compound, assessed their antiproliferative effects on human cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting their potential as effective anticancer agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with specific biological targets such as the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The docking results indicated favorable binding affinities, highlighting the compound's potential as an inhibitor in metabolic disorders .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These evaluations suggest that the compound possesses favorable characteristics for further development as a therapeutic agent, including good solubility and permeability profiles .

科学研究应用

Introduction to 2-Methyleneadamantane

This compound is a compound derived from adamantane, characterized by the presence of a double bond at the 2-position of the adamantane structure. This unique configuration imparts distinct chemical properties, making it a subject of interest in various scientific fields, particularly in organic chemistry and materials science. The applications of this compound span across drug discovery, materials development, and chemical synthesis.

Drug Discovery and Medicinal Chemistry

This compound has been explored for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity. For instance, studies have indicated that derivatives of this compound can exhibit significant interactions with biological targets, making them candidates for further pharmacological evaluation .

Case Study: Antiviral Activity

Research has demonstrated that certain derivatives of this compound possess antiviral properties. These compounds have been tested against various viral strains, showing promising results in inhibiting viral replication. The mechanism of action is believed to involve interference with viral entry or replication processes, although further studies are required to elucidate specific pathways .

Material Science

In materials science, this compound has been utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo polymerization reactions makes it a valuable precursor for creating functionalized polymer networks.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | ~120°C |

| Thermal Stability | High |

| Solubility in Solvents | Varies (polar/non-polar) |

These polymers are being investigated for applications in coatings, adhesives, and biomedical devices due to their enhanced thermal stability and mechanical properties .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex organic molecules through various reactions such as cycloadditions and rearrangements. For example, the dimerization of this compound can lead to the formation of novel compounds with potential industrial applications .

Case Study: Dimerization Reactions

A notable study focused on the dimerization pathways of this compound revealed that varying reaction conditions could significantly influence the product distribution. This insight is crucial for optimizing synthetic routes in industrial applications where specific product characteristics are desired .

Supramolecular Chemistry

Recent advancements in supramolecular chemistry have highlighted the role of compounds like this compound in developing macrocyclic receptors. These receptors can selectively bind small molecules and biomacromolecules, which is essential for applications in biosensing and drug delivery systems .

Table 2: Applications of Macrocyclic Receptors Involving this compound

| Application | Description |

|---|---|

| Biosensing | Detection of biomolecules using receptor binding |

| Drug Delivery | Targeted delivery systems utilizing receptor selectivity |

| Imaging | Enhancing imaging techniques through selective binding |

属性

IUPAC Name |

2-methylideneadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h8-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCQPLINQYIRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236366 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-72-9 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of 2-Methyleneadamantane in electrophilic addition reactions?

A1: this compound exhibits interesting reactivity with electrophilic reagents. For instance, reactions with strong acids or halogens don't stop at simple addition across the double bond. Instead, they proceed with further rearrangement, yielding 3-substituted 1-vinyl-2-methyleneadamantanes. [] This highlights the influence of the adamantane ring system on the reaction pathway.

Q2: How does the presence of substituents on the adamantane ring affect the reactivity of this compound?

A2: Substituents on the adamantane ring can significantly influence the reactivity of this compound. For example, the presence of a substituent at the C(2) position impacts the regioselectivity of reactions with nucleophiles in the radical cation state. Bulky substituents like phenyl groups favor nucleophilic attack at the adamantyl carbon. [] Furthermore, the stereochemistry of the substituent can dictate the facial selectivity in reactions like 1,3-dipolar cycloadditions. [, ]

Q3: How does this compound behave in 1,3-dipolar cycloaddition reactions?

A3: this compound readily participates in 1,3-dipolar cycloaddition reactions with various dipoles like benzonitrile oxide. These reactions typically yield two geometrically isomeric products. Interestingly, the product distribution is influenced by factors like the nature of the substituent at the C(5) position of the adamantane ring and the reaction temperature. [, ]

Q4: How does the structure of this compound relate to its potential for stabilizing reactive species?

A5: The spiroadamantane group derived from this compound exhibits a remarkable ability to stabilize thermally labile 1,2-dioxetanes. This stabilizing effect allowed for the isolation and characterization of the first sulfur-substituted dioxetanes. [] This stabilization potential highlights the unique structural features offered by the adamantane framework.

Q5: What insights have computational studies provided into the reactivity of this compound?

A6: Computational studies have been instrumental in understanding the factors influencing the facial selectivity of reactions involving this compound and its derivatives. For instance, studies focusing on the reaction of 5-Fluoro-2-methyleneadamantane with per-acids have shed light on the role of solvation in dictating the stereochemical outcome. [] Such computational investigations provide valuable insights into the reaction mechanisms and guide the design of new reactions with enhanced selectivity.

Q6: Can you elaborate on the concept of "face selectivity" in the context of reactions involving this compound?

A7: "Face selectivity" refers to the preferential attack of a reagent on one of the two diastereotopic faces of a planar or near-planar functional group. In the case of this compound derivatives, the rigid adamantane skeleton creates distinct "faces" for the exocyclic double bond. The substituents on the adamantane ring can significantly influence which face is favored in reactions like electrophilic additions or cycloadditions. [, , ] Understanding these facial selectivity trends is crucial for predicting the stereochemistry of the reaction products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。